molecular formula C13H11NO B1314506 2-Benzoyl-5-methylpyridine CAS No. 127581-43-5

2-Benzoyl-5-methylpyridine

Cat. No.: B1314506
CAS No.: 127581-43-5
M. Wt: 197.23 g/mol
InChI Key: ONRZJTWXEAGJHL-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methylpyridine is an organic compound with the molecular formula C13H11NO. It is a derivative of pyridine, characterized by the presence of a benzoyl group at the 2-position and a methyl group at the 5-position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5-methylpyridine typically involves the reaction of 2-chloropyridine with benzoyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts such as copper(I) iodide or iron(II) chloride can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Organolithium reagents in anhydrous ether.

Major Products:

Scientific Research Applications

2-Benzoyl-5-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

    2-Benzoylpyridine: Lacks the methyl group at the 5-position, which can influence its reactivity and biological activity.

    5-Methyl-2-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of a benzoyl group, leading to different chemical properties and applications.

    2-Acetyl-5-methylpyridine:

Uniqueness: 2-Benzoyl-5-methylpyridine is unique due to the combined presence of the benzoyl and methyl groups, which confer distinct chemical and biological properties. The benzoyl group enhances its ability to participate in various chemical reactions, while the methyl group can influence its steric and electronic properties, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(5-methylpyridin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRZJTWXEAGJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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